molecular formula C12H16N2O2 B8360583 2-Cyano-4-methoxy-5-n-butoxy phenylamine

2-Cyano-4-methoxy-5-n-butoxy phenylamine

Cat. No. B8360583
M. Wt: 220.27 g/mol
InChI Key: BKRDPAJNDDWRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-methoxy-5-n-butoxy phenylamine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-4-methoxy-5-n-butoxy phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4-methoxy-5-n-butoxy phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-4-methoxy-5-n-butoxy phenylamine

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-4-butoxy-5-methoxybenzonitrile

InChI

InChI=1S/C12H16N2O2/c1-3-4-5-16-12-7-10(14)9(8-13)6-11(12)15-2/h6-7H,3-5,14H2,1-2H3

InChI Key

BKRDPAJNDDWRCE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)N)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-nitro-4-butoxy-5-methoxybenzonitrile (0.563 g, 2.24 mmol), Pd/C (0.035 g) and anhydrous ethanol (25.0 mL) were added into a round bottom flask. The solution was stirred and heated under reflux. Cyclohexene (1.15 mL) was added and refluxed until the disappearance of the starting materials as monitored by TLC. After cooling, the resulting mixture was filtered and washed with ethanol. The filtrate was concentrated to yield a solid product. The crude product was suspended in anhydrous ethanol (4 ml), stirred and heated to 40° C. to react for 30 min, then cooled to room temperature, filtered and air-dried to yield 0.352 g of light yellow solid product with a recovery rate of 71%.
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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